3-Chloro-4-pyrrolidinobenzoic acid
Overview
Description
3-Chloro-4-pyrrolidinobenzoic Acid is a chemical compound with the CAS Number: 585517-09-5 and a molecular weight of 225.67 . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which includes 3-Chloro-4-pyrrolidinobenzoic acid, often involves ring construction from different cyclic or acyclic precursors . The synthetic route can also involve functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-pyrrolidinobenzoic Acid is represented by the linear formula C11H12ClNO2 . The Inchi Code for this compound is 1S/C11H12ClNO2/c12-9-7-8 (11 (14)15)3-4-10 (9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2, (H,14,15) .Physical And Chemical Properties Analysis
3-Chloro-4-pyrrolidinobenzoic Acid is a white to yellow solid at room temperature . It has a molecular weight of 225.67 .Scientific Research Applications
1. Photophysical Properties in Cyclopalladated Complexes
Cyclopalladation of 4-aryl-2,1,3-benzothiadiazoles with palladium acetate led to the synthesis of novel dimeric complexes. These complexes, when characterized through NMR, IR, and elemental analysis, exhibited significant photophysical properties, including intense absorption and fluorescence emission in solution at room temperature (Mancilha et al., 2011).
2. Catalytic Enantioselective Synthesis
A study involving pyrrolidine enamine as a substrate explored the catalytic synthesis of aminooxy carbonyl compounds. The findings revealed a significant catalyst structure, contributing to high yields and complete enantioselectivity for both aldehydes and ketones (Momiyama et al., 2004).
3. Fluorescent pH Sensors
Research into heteroatom-containing organic fluorophores demonstrated that compounds like CP3E, with intramolecular charge transfer (ICT) characteristics, could serve as effective fluorescent pH sensors in both solution and solid states. This finding has potential applications in chemosensing for detecting acidic and basic organic vapors (Yang et al., 2013).
4. Corrosion Inhibition Studies
Studies on various compounds, including pyridine and pyrazole derivatives, have demonstrated their effectiveness as corrosion inhibitors. These compounds, particularly in molar hydrochloric acid solutions, show significant efficiency in protecting steel surfaces (Bouklah et al., 2005).
5. Synthesis of Complex Organic Scaffolds
Research involving pyrrolo-imidazo[1,2-a]pyridine scaffolds has demonstrated a new strategy for constructing complex organic molecules. This method provides rapid access to new libraries of small molecules with diverse structures, crucial for drug discovery and development (Zhang et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-chloro-4-pyrrolidin-1-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTYJBKSXOEFEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406367 | |
Record name | 3-chloro-4-pyrrolidin-1-ylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-pyrrolidinobenzoic acid | |
CAS RN |
585517-09-5 | |
Record name | 3-chloro-4-pyrrolidin-1-ylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.